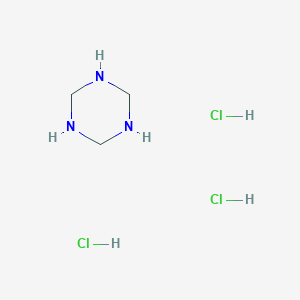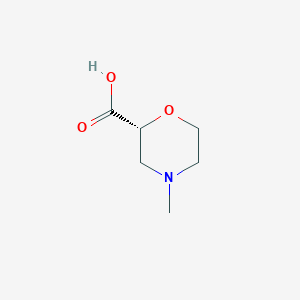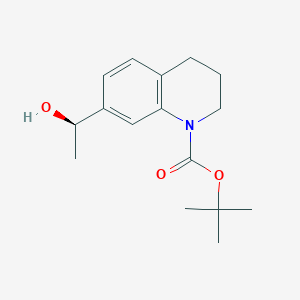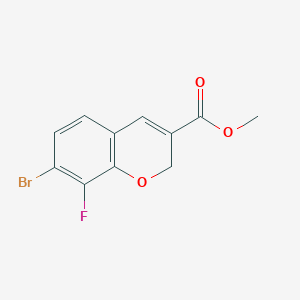
2-(4-Tert-butylcyclohexyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C12H24O. It is a derivative of cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring, and an ethan-1-ol group is attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylcyclohexanone.
Reduction: The ketone group in 4-tert-butylcyclohexanone is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Alkylation: The resulting 4-tert-butylcyclohexanol is then subjected to an alkylation reaction with ethylene oxide or ethylene bromide in the presence of a base like potassium hydroxide (KOH) to introduce the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylcyclohexyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2-(4-Tert-butylcyclohexyl)ethanone, 2-(4-Tert-butylcyclohexyl)ethanoic acid
Reduction: Various alcohol derivatives
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2-(4-Tert-butylcyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butylcyclohexanol
- 4-Tert-butylcyclohexanone
- 2-(4-Tert-butylcyclohexyl)acetic acid
Uniqueness
2-(4-Tert-butylcyclohexyl)ethan-1-ol is unique due to the presence of both a tert-butyl group and an ethan-1-ol group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Propiedades
IUPAC Name |
2-(4-tert-butylcyclohexyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFWKJPBMEXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
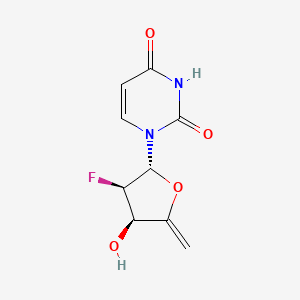
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)

![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)

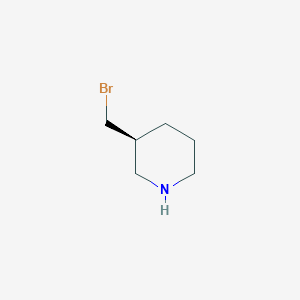
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
